molecular formula C20H19ClN2O5S2 B2718360 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896316-70-4

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2718360
CAS No.: 896316-70-4
M. Wt: 466.95
InChI Key: XVIAEJASGVSZRF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAEJASGVSZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenethylamine, furan-2-carboxylic acid, and thiophene-2-sulfonyl chloride. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvent choice, and catalysts. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities/Applications References
Target Compound C₂₆H₂₉ClN₄O₃ 480.99 4-Chlorophenyl ethyl, furan-2-yl, thiophene-2-sulfonyl Not explicitly reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.18 4-Bromophenyl, thiophene-2-yl Antimycobacterial activity
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₃H₂₄ClN₃O₄S₂ 518.03 4-Chlorophenyl ethyl, ethoxyphenyl sulfamoyl, thiophene-2-carboxamide Not explicitly reported
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide C₁₉H₂₃N₃O₄ 357.41 2,4-Dimethoxyphenyl, pyridinyl ethyl Designated flavoring agent (Japan)
Key Observations:

Thiophene Derivatives :

  • Compounds like N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibit antimycobacterial activity, attributed to the thiophene moiety’s ability to interact with microbial targets . The target compound’s thiophene-2-sulfonyl group may enhance stability or modulate electronic properties compared to simpler thiophene derivatives.
  • In contrast, N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide incorporates a sulfamoyl group, which could influence solubility or receptor binding .

Ethanediamide Backbone :

  • The ethanediamide linkage in the target compound and N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide provides rigidity and hydrogen-bonding capacity. However, the latter’s application as a flavoring agent suggests that substituents (e.g., dimethoxyphenyl, pyridinyl) dictate functional roles rather than the backbone alone.

Chlorophenyl vs. Bromophenyl Substituents: The 4-chlorophenyl group in the target compound is structurally analogous to the 4-bromophenyl group in N-(4-Bromophenyl)-2-(2-thienyl)acetamide.

Pharmacological and Physicochemical Considerations

  • The furan-2-yl group introduces an oxygen atom, which could participate in hydrogen bonding, contrasting with sulfur-dominated interactions in pure thiophene derivatives .
  • The sulfonyl group in the target compound likely requires sulfonation or oxidation steps .

Biological Activity

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound that has attracted significant attention due to its complex structure and potential biological activities. This compound features multiple functional groups, including a chlorophenethyl group, a furan ring, and a thiophene sulfonyl moiety, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClN2O5SC_{20}H_{19}ClN_{2}O_{5}S. Its unique structure allows for specific interactions with biological targets, making it a valuable candidate for research in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC20H19ClN2O5S
IUPAC NameThis compound
InChIInChI=1S/C20H19ClN2O5S/c21-...
SMILESCc(cc1)ccc1S(C(CNC(C(NCCc(cc1)ccc1Cl)=O)=O)c1ccco1)(=O)=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of intermediates such as 4-chlorophenethylamine and thiophene-2-sulfonyl chloride, followed by condensation reactions to form the final product. Reaction conditions often include the use of organic solvents and catalysts to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thiophene and furan have been noted for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study Example:
In a study on similar oxalamide derivatives, compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. This suggests potential applicability in developing anticancer therapies.

2. Anti-inflammatory Effects:
Compounds containing furan and thiophene rings are often investigated for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

3. Neuropharmacological Effects:
Given the presence of the chlorophenyl group, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. Research into related compounds has shown promise in modulating serotonin receptors.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could act as a ligand for serotonin or dopamine receptors, influencing neurotransmitter activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
4-ChlorophenethylamineSimple amine structureLimited biological activity
Furan-based derivativesAntioxidant propertiesAnticancer effects
Thiophene derivativesAntimicrobial propertiesAnti-inflammatory effects

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